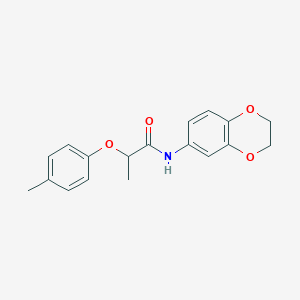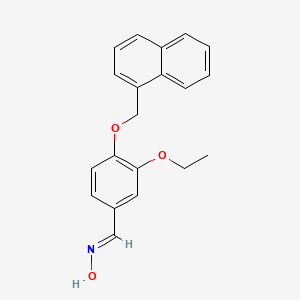
1,3-dimethyl-5,5-bis(2-oxo-2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a barbiturate derivative, a class of compounds known for their utility in various applications, including organic phosphors, polymers, and materials science. Barbiturates typically feature a pyrimidine core substituted with various functional groups that modulate their physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of barbiturate derivatives like 1,3-dimethyl-5,5-bis(2-oxo-2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione often involves multicomponent reactions (MCRs) which are efficient for creating complex molecules with high atom economy. For example, Kumar et al. (2014) describe the synthesis of organic phosphors through a one-pot reaction involving N,N-dimethylbarbituric acid and pyridine aldehyde, highlighting the versatility of barbiturates in synthetic chemistry (Kumar et al., 2014).
科学的研究の応用
Synthesis and Organic Phosphors
Researchers have synthesized organic phosphors like "5,5'-(4-pyridinylmethylene)bis[1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione]" through a one-pot reaction involving N,N-dimethylbarbituric acid and pyridine aldehyde. These phosphors exhibit broad-spectrum photoluminescence, with emissions in the pure yellow range, making them potential candidates for applications in luminescent materials and organic electronics (Kumar et al., 2014).
Antioxidant Agents
Derivatives of the pyrimidine framework have been studied for their antioxidant properties. For instance, "3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives" were synthesized and evaluated as potent antioxidant agents. Such compounds are valuable for their potential therapeutic applications and contribute to the understanding of the antioxidant activity of pyrimidine derivatives (Vartale et al., 2016).
Polymer Synthesis
The compound's derivatives have been employed in synthesizing novel polymers with potential applications in advanced materials. For example, pyridine-containing polyimides synthesized using related compounds exhibit excellent thermal stability, solubility in common organic solvents, and possess desirable mechanical properties. Such materials are promising for use in the electronics and aerospace industries due to their high performance and durability (Yan et al., 2011).
Molecular Recognition and Antibacterial Properties
Bis-pyrimidine compounds synthesized from similar chemical frameworks have been explored for their structural basis in molecular recognition and antibacterial properties. These studies contribute to the development of new pharmaceutical compounds and provide insights into the interaction mechanisms at the molecular level, which are crucial for designing more effective antibacterial agents (Roy et al., 2014).
特性
IUPAC Name |
1,3-dimethyl-5,5-diphenacyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-23-19(27)22(20(28)24(2)21(23)29,13-17(25)15-9-5-3-6-10-15)14-18(26)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSYSSVEQJSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5,5-diphenacyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)
![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)
![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)


![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)
